2-(1H-Pyrazol-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine
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Overview
Description
2-(1H-Pyrazol-1-yl)pyrimidine-4-boronic acid pinacol ester is a compound that belongs to the class of boronic esters. These compounds are highly valuable in organic synthesis due to their versatility and stability. The compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
The synthesis of 2-(1H-Pyrazol-1-yl)pyrimidine-4-boronic acid pinacol ester typically involves the reaction of 2-(1H-pyrazol-1-yl)pyrimidine with a boronic acid derivative in the presence of a base. The reaction conditions often include the use of palladium catalysts and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-(1H-Pyrazol-1-yl)pyrimidine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols or other reduced forms.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF. Major products formed from these reactions include various substituted aromatic and heteroaromatic compounds .
Scientific Research Applications
2-(1H-Pyrazol-1-yl)pyrimidine-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-Pyrazol-1-yl)pyrimidine-4-boronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronic ester, which facilitate the formation of the carbon-carbon bond .
Comparison with Similar Compounds
2-(1H-Pyrazol-1-yl)pyrimidine-4-boronic acid pinacol ester is unique due to its specific structure and reactivity. Similar compounds include:
4-Pyrazoleboronic acid pinacol ester: This compound has a similar boronic ester structure but with a different substitution pattern on the pyrazole ring.
1-Methylpyrazole-4-boronic acid pinacol ester: This compound has a methyl group on the pyrazole ring, which affects its reactivity and applications.
1-Boc-pyrazole-4-boronic acid pinacol ester: This compound has a Boc (tert-butoxycarbonyl) protecting group, which can be removed under specific conditions to reveal the active pyrazole ring.
These similar compounds highlight the versatility and wide range of applications of boronic esters in organic synthesis and scientific research.
Properties
Molecular Formula |
C13H17BN4O2 |
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Molecular Weight |
272.11 g/mol |
IUPAC Name |
2-pyrazol-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C13H17BN4O2/c1-12(2)13(3,4)20-14(19-12)10-6-8-15-11(17-10)18-9-5-7-16-18/h5-9H,1-4H3 |
InChI Key |
QMWKHOWOPQGURX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=NC=C2)N3C=CC=N3 |
Origin of Product |
United States |
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